An In-depth Technical Guide to 1-Ethoxy-4-fluoro-2-methylbenzene for Advanced Research and Development
An In-depth Technical Guide to 1-Ethoxy-4-fluoro-2-methylbenzene for Advanced Research and Development
This guide provides a comprehensive technical overview of 1-Ethoxy-4-fluoro-2-methylbenzene, a fluorinated aromatic compound of increasing interest to researchers, scientists, and professionals in drug development. This document delves into its chemical identity, synthesis, and potential applications, with a focus on providing actionable insights for laboratory and developmental contexts.
Section 1: Chemical Identity and Properties
CAS Number and Synonyms
The definitive Chemical Abstracts Service (CAS) number for this compound is 1691815-54-9 . Due to IUPAC nomenclature rules, it is also commonly referred to as 2-Ethoxy-4-fluoro-1-methylbenzene . For clarity and comprehensive database searching, both names should be considered.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 1691815-54-9 |
| IUPAC Name | 1-Ethoxy-4-fluoro-2-methylbenzene |
| Synonym | 2-Ethoxy-4-fluoro-1-methylbenzene |
| Molecular Formula | C₉H₁₁FO |
| Molecular Weight | 154.18 g/mol |
Physicochemical Properties
While extensive peer-reviewed data on the specific physicochemical properties of 1-Ethoxy-4-fluoro-2-methylbenzene are not widely published, estimations based on its structure and data from similar compounds suggest the properties outlined in Table 2. These values should be considered as approximations for research and handling purposes.
Table 2: Estimated Physicochemical Properties
| Property | Estimated Value | Source/Method |
| Boiling Point | ~180-190 °C | Extrapolation from similar structures |
| Density | ~1.05 g/cm³ | Structural analogy |
| LogP | ~3.2 | Computational prediction |
| Appearance | Colorless to pale yellow liquid | Typical for aromatic ethers |
The introduction of a fluorine atom and an ethoxy group to the toluene scaffold significantly influences its electronic properties, lipophilicity, and metabolic stability. The fluorine atom, being highly electronegative, acts as a weak electron-withdrawing group via the inductive effect, while the ethoxy group is an electron-donating group through resonance. This electronic interplay can be leveraged in the design of new molecules.
Section 2: Synthesis of 1-Ethoxy-4-fluoro-2-methylbenzene
The most logical and widely applicable synthetic route to 1-Ethoxy-4-fluoro-2-methylbenzene is the Williamson ether synthesis . This venerable yet reliable method involves the reaction of an alkoxide with a primary alkyl halide. In this case, the synthesis proceeds via the O-ethylation of 4-fluoro-2-methylphenol.
Causality of the Synthetic Approach
The Williamson ether synthesis is the preferred method due to the ready availability of the starting materials, 4-fluoro-2-methylphenol and an ethylating agent, and the high efficiency of the S(_N)2 reaction mechanism in forming the ether linkage. The phenolic proton is sufficiently acidic to be deprotonated by a moderately strong base, forming a potent nucleophile that readily attacks the electrophilic ethyl group.
Detailed Experimental Protocol: Williamson Ether Synthesis
This protocol provides a self-validating system for the synthesis of 1-Ethoxy-4-fluoro-2-methylbenzene.
Materials:
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4-Fluoro-2-methylphenol (CAS 452-72-2)
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Iodoethane (or Bromoethane)
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Potassium Carbonate (K₂CO₃), anhydrous
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Acetone (or Dimethylformamide - DMF), anhydrous
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Diethyl ether
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Saturated aqueous sodium bicarbonate solution
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Brine (saturated aqueous sodium chloride solution)
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-fluoro-2-methylphenol (1.0 eq).
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Solvent and Base Addition: Add anhydrous acetone (or DMF) to dissolve the phenol, followed by the addition of anhydrous potassium carbonate (1.5 - 2.0 eq).
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Ethylating Agent Addition: To the stirring suspension, add iodoethane (or bromoethane) (1.2 - 1.5 eq) dropwise at room temperature.
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Reaction: Heat the reaction mixture to reflux and maintain for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting phenol.
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Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Concentrate the filtrate under reduced pressure to remove the solvent.
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Extraction: Dissolve the residue in diethyl ether and wash with a saturated aqueous sodium bicarbonate solution to remove any unreacted phenol. Follow with a wash with brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purification: The crude 1-Ethoxy-4-fluoro-2-methylbenzene can be purified by vacuum distillation or column chromatography on silica gel to obtain the final product.
Caption: Williamson Ether Synthesis Workflow for 1-Ethoxy-4-fluoro-2-methylbenzene.
Section 3: Applications in Drug Discovery and Development
Fluorinated organic compounds are of paramount importance in modern medicinal chemistry. The introduction of fluorine can significantly enhance a drug candidate's metabolic stability, binding affinity, and lipophilicity, thereby improving its pharmacokinetic and pharmacodynamic profiles.
Role as a Key Building Block
1-Ethoxy-4-fluoro-2-methylbenzene serves as a valuable intermediate in the synthesis of more complex molecules. Its precursor, 4-fluoro-2-methylphenol, is a known building block for active pharmaceutical ingredients (APIs), particularly in the development of selective receptor tyrosine kinase inhibitors. The ethoxy group in 1-Ethoxy-4-fluoro-2-methylbenzene can further modulate the lipophilicity and steric profile of derivative compounds, making it an attractive scaffold for library synthesis in lead optimization campaigns.
Logical Pathway in Medicinal Chemistry
The logical flow for the application of 1-Ethoxy-4-fluoro-2-methylbenzene in a drug discovery program would typically involve its use as a starting material for further functionalization. The aromatic ring can be subjected to various electrophilic substitution reactions, or the methyl group can be functionalized to introduce additional diversity.
Caption: Application of 1-Ethoxy-4-fluoro-2-methylbenzene in a Drug Discovery Workflow.
Section 4: Conclusion
1-Ethoxy-4-fluoro-2-methylbenzene is a versatile fluorinated aromatic intermediate with significant potential in synthetic and medicinal chemistry. Its straightforward synthesis via the Williamson ether reaction makes it an accessible building block for research and development. The strategic incorporation of fluorine and an ethoxy group provides a valuable scaffold for the design and synthesis of novel bioactive molecules, particularly in the pursuit of new therapeutics. This guide serves as a foundational resource for scientists and researchers looking to leverage the unique properties of this compound in their work.
